N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide
Description
N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyridine ring substituted with acetyl and methyl groups, linked to a pyrrolidine ring with a tert-butyl group and a carboxamide functionality.
Properties
IUPAC Name |
N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-15(12(2)22)7-6-14(20-11)9-19-17(24)13-8-16(23)21(10-13)18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMSKLQPVHWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)C2CC(=O)N(C2)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 2-acetyl-5-methylpyridine, can be synthesized through the acetylation of 5-methylpyridine using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Alkylation: The pyridine derivative is then alkylated with a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group at the 6-position.
Formation of the Pyrrolidine Ring: The alkylated pyridine is reacted with a tert-butyl-substituted pyrrolidine derivative. This step may involve a nucleophilic substitution reaction where the pyridine nitrogen attacks the carbonyl carbon of the pyrrolidine derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups on the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and carboxamide functionalities. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen and the carbonyl carbon of the carboxamide group. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure but lack the additional substituents found in N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical properties and biological activities.
Uniqueness
This compound is unique due to its combination of a pyridine ring with acetyl and methyl groups, a pyrrolidine ring with a tert-butyl group, and a carboxamide functionality. This unique structure provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
